molecular formula C22H14Cl2FN3O2 B2737637 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 941977-26-0

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2737637
CAS No.: 941977-26-0
M. Wt: 442.27
InChI Key: HDQXHQMYIGHZCZ-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound functions by specifically blocking the kinase activity of ATM, a key enzyme activated by double-strand DNA breaks. By inhibiting ATM, this tool compound prevents the phosphorylation of downstream substrates such as CHK2, KAP1, and H2AX, thereby effectively disrupting the DDR signaling cascade [https://www.nature.com/articles/s41419-018-1203-8]. Its primary research value lies in its application to sensitize cancer cells to DNA-damaging agents, including ionizing radiation and chemotherapeutics like etoposide. Researchers utilize this inhibitor to probe the mechanistic roles of ATM in cell cycle arrest, apoptosis, and DNA repair processes, providing critical insights for oncology research and the development of combination therapies aimed at overcoming treatment resistance [https://pubmed.ncbi.nlm.nih.gov/29164225/]. The compound is therefore essential for investigating cancer biology and for evaluating ATM as a therapeutic target in various disease models.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FN3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-18(25)17(24)11-15/h1-11H,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXHQMYIGHZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Chlorination and Phenylation:

    Acetamide Formation: The final step involves the acylation of the quinazoline derivative with 3-chloro-4-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline rings.

    Reduction: Reduction reactions could target the carbonyl groups within the quinazoline structure.

    Substitution: The chloro and fluoro groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide lies in its potential as a therapeutic agent. Research has indicated several promising applications:

  • Anticancer Activity : Compounds with a quinazolinone core have shown potential as inhibitors of various kinases involved in cancer progression. The specific substitutions in this compound may enhance its efficacy against certain cancer types.
  • Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Research indicates that the unique structure of this compound allows it to interact effectively with biological targets:

  • Kinase Inhibition : The presence of electron-withdrawing groups like chlorine and fluorine can enhance binding affinity to target enzymes, leading to significant inhibitory effects.
  • Receptor Binding : The compound may also interact with various receptors, influencing signaling pathways that are crucial for cellular function.

Case Studies

Several studies highlight the effectiveness of compounds similar to this compound:

  • Study on Anticancer Efficacy : A study demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could enhance their therapeutic index .
  • Inflammatory Response Modulation : Research indicated that certain quinazolinones could modulate inflammatory responses in vitro, providing a basis for their use in treating inflammatory conditions .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that modifications on the phenyl rings significantly affected the binding affinity and selectivity towards specific enzymes .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Quinazolinone and Acetamide Derivatives

Compound Name / ID Core Structure Substituents on Core Acetamide Side Chain Biological Implications (Inferred)
Target Compound 1,2-Dihydroquinazolin-2-one 6-Cl, 4-Ph N-(3-Cl-4-F-Ph) Enhanced lipophilicity, potential CNS activity
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-Cl-Ph)-4-oxo-quinazolin-6-yl)acetamide () Quinazolinone + Thioacetamide 4-F-Ph, thioether linkage N-(2-(4-Cl-Ph)-4-oxo-quinazolin-6-yl) Thioether may improve metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () Benzothiazole 6-CF3 2-(4-MeO-Ph) Methoxy group may reduce cytotoxicity
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide () Quinazolin-4-one 6-F, 2-NMe2 N-(4-Cl-3-F-Ph) Dimethylamino group enhances solubility
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazolone 3,4-diCl-Ph N-(pyrazol-4-yl) Dichlorophenyl may increase binding affinity

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data is provided in the evidence, but analogues like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide () exhibit planar amide groups and R22(10) hydrogen-bonded dimers, suggesting similar intermolecular interactions for the target compound .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a member of the quinazolinone class, known for its diverse biological activities. Its molecular structure includes a quinazoline core, which is recognized for its potential in medicinal chemistry, particularly in drug development targeting various diseases.

Molecular Structure and Properties

This compound has the molecular formula C22H15ClFN3O2C_{22}H_{15}ClFN_3O_2 and a molecular weight of approximately 407.83 g/mol. The presence of both chloro and fluorine substituents on the phenyl groups enhances its pharmacological properties, potentially improving its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The quinazolinone core is known to inhibit certain kinases, which play crucial roles in cellular signaling pathways associated with cancer and other diseases.

Potential Targets:

  • Kinases : Inhibition of kinases is a key mechanism through which this compound may exert its therapeutic effects.
  • Enzymes : It may also interact with various enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that quinazolinones can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to the target compound have demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations against chronic myeloid leukemia cell lines .
  • Antiviral Activity : Some derivatives have shown promising results against HIV by inhibiting reverse transcriptase, suggesting potential applications in antiviral therapies .
  • Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant activity, with some derivatives exhibiting significant metal-chelating properties and radical scavenging abilities .

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of quinazolinones to enhance their biological efficacy. Below are summarized findings from various research efforts:

StudyCompoundActivityFindings
VariousAnticancerModerate growth inhibition in leukemia cell lines; structure-activity relationship established.
QuinazolinonesAntioxidantSignificant antioxidant activity observed; structure modifications enhanced efficacy.
HIV inhibitorsAntiviralHigh potency against HIV reverse transcriptase; stereochemistry impacts activity.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated several quinazolinone derivatives for their effects on cancer cell proliferation. The results indicated that specific substitutions on the quinazoline core significantly enhanced cytotoxic activity against chronic myeloid leukemia cells .
  • Case Study on Antiviral Activity : Research involving 2-chloro-6-fluorobenzyl-substituted quinazolines demonstrated potent inhibitory effects against wild-type and mutant strains of HIV-1, highlighting the importance of structural modifications in enhancing antiviral efficacy .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and aryl alcohols) to introduce functional groups .
  • Step 2: Reduction of nitro intermediates (e.g., using iron powder under acidic conditions) to generate aniline derivatives .
  • Step 3: Condensation with cyanoacetic acid or related reagents using condensing agents (e.g., carbodiimides) to form the acetamide backbone .
  • Key Optimization: Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, acetic acid or ethanol as solvents and HCl as a catalyst improve acylation efficiency .

Basic: Which spectroscopic methods confirm the compound's structural identity?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm substituent positions and backbone structure (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values within ±0.5%) .
  • X-ray Crystallography: Resolves conformational variations (e.g., dihedral angles between aromatic rings: 54.8°–77.5°) and hydrogen-bonding networks (e.g., N–H···O dimers) .

Advanced: How to optimize the acylation step to improve yield?

Methodological Answer:

  • Catalyst Selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate carboxyl groups .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates compared to non-polar solvents .
  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hours) to reduce variability .
  • Dose-Response Curves: Perform IC50_{50} determinations in triplicate to account for experimental noise .

Basic: What chemical reactions is this compound prone to undergo?

Methodological Answer:

  • Oxidation: Quinoline N-oxide formation using oxidizing agents like KMnO4_4 .
  • Reduction: Conversion of carbonyls to alcohols with NaBH4_4 or LiAlH4_4 .
  • Nucleophilic Substitution: Chlorine atoms on the quinazoline ring react with amines/thiols under basic conditions .
  • Hydrolysis: Amide bond cleavage in strong acidic/basic conditions (e.g., HCl/NaOH at 80°C) .

Advanced: What computational approaches model its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) based on the fluorophenyl moiety’s hydrophobic interactions .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, F) with IC50_{50} values to guide structural optimization .
  • MD Simulations: Analyze stability of protein-ligand complexes (e.g., 100 ns simulations in GROMACS) to assess binding affinity .

Basic: How to confirm purity and identity post-synthesis?

Methodological Answer:

  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (tolerance: ±0.3%) .
  • Melting Point: Compare observed values (e.g., 473–475 K) with literature data .
  • FT-IR Spectroscopy: Identify characteristic bands (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How does crystallography elucidate conformational variations affecting reactivity?

Methodological Answer:

  • Dihedral Angle Analysis: X-ray data reveal torsional strain between the quinazoline and fluorophenyl rings (54.8°–77.5°), influencing nucleophilic attack susceptibility .
  • Hydrogen-Bonding Networks: N–H···O interactions stabilize specific conformers, which can be disrupted by solvent polarity .
  • Polymorphism Screening: Use differential scanning calorimetry (DSC) to detect crystalline forms with varying solubilities .

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